molecular formula C30H46O5 B590707 Glyyunnansapogenin A CAS No. 131137-98-9

Glyyunnansapogenin A

Cat. No.: B590707
CAS No.: 131137-98-9
M. Wt: 486.693
InChI Key: JLSMRQKPAPRPMB-ZFAAWLBYSA-N
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Description

Glyyunnansapogenin A (C₃₀H₄₆O₅) is an oleanane-type pentacyclic triterpenoid isolated from the roots of Glycyrrhiza yunnanensis Cheng f. et L. K. Tai (Leguminosae). Its structure was elucidated as 3β,24-dihydroxy-16-oxo-olean-12-en-29-oic acid through spectral analyses, including IR, NMR, MS, and CD . This compound is characterized by hydroxyl groups at C-3 and C-24, a ketone at C-16, and a carboxylic acid at C-27. It is part of a broader class of triterpenoids in G. yunnanensis, which exhibit structural diversity due to variations in hydroxylation, oxidation, and double bond positioning .

Properties

CAS No.

131137-98-9

Molecular Formula

C30H46O5

Molecular Weight

486.693

IUPAC Name

(2R,4aS,6aR,6aS,6bR,9S,10S,12aR,14bR)-10-hydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-5-oxo-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(24(34)35)13-14-26(2)19(15-25)18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-29(21,5)30(18,6)16-23(26)33/h7,19-22,31-32H,8-17H2,1-6H3,(H,34,35)/t19-,20?,21-,22+,25-,26+,27+,28-,29-,30-/m1/s1

InChI Key

JLSMRQKPAPRPMB-ZFAAWLBYSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2=O)C)C)(C)CO)O)C)C)C(=O)O

Synonyms

glyyunnansapogenin A

Origin of Product

United States

Comparison with Similar Compounds

Glyyunnansapogenin B (C₃₀H₄₈O₅)

  • Structure : 3β,21α,24-trihydroxy-olean-12-en-30-oic acid .
  • Key Differences :
    • Additional hydroxyl group at C-21α.
    • Carboxylic acid positioned at C-30 instead of C-28.
    • Absence of the 16-oxo group present in Glyyunnansapogenin A.
  • Implications : The C-30 carboxylic acid and C-21α hydroxyl may influence solubility and receptor binding compared to this compound .

Glyyunnansapogenin E (C₃₀H₄₆O₅)

  • Structure : Revised to 3β,15,22-trihydroxy-11,13(18)-oleanadien-28-oic acid .
  • Key Differences :
    • Double bonds at C-11,13(18) instead of C-12.
    • Hydroxyl groups at C-15 and C-22.
    • Carboxylic acid at C-26.
  • Implications : The conjugated diene system (C-11,13) and altered hydroxylation may confer distinct reactivity or bioactivity compared to this compound’s isolated C-12 double bond .

Glyyunnansapogenin F (C₃₀H₄₆O₅)

  • Structure : 3β,24-dihydroxy-16-oxo-11,13(18)-oleanadien-30-oic acid .
  • Key Differences :
    • Double bonds at C-11,13(18) vs. C-12 in this compound.
    • Carboxylic acid at C-30 instead of C-29.
  • Implications : The conjugated diene system and shifted carboxylic acid position may affect metabolic stability or interaction with biological targets .

Macedonic Acid (C₃₀H₄₆O₅)

  • Source : Glycyrrhiza echinata (G. macedonica).
  • Structure : 3,19-dihydroxy-11,13(18)-oleanadien-28-oic acid .
  • Key Differences :
    • Hydroxyl groups at C-3 and C-19 (vs. C-3 and C-24 in this compound).
    • Carboxylic acid at C-28.

Glycyrrhetinic Acid (C₃₀H₄₆O₄)

  • Source : Glycyrrhiza glabra.
  • Structure : 3β-hydroxy-11-oxoolean-12-en-30-oic acid .
  • Key Differences :
    • 11-oxo group instead of 16-oxo in this compound.
    • Absence of the C-24 hydroxyl group.
  • Implications : The 11-oxo group is critical for glycyrrhetinic acid’s anti-inflammatory properties, whereas this compound’s 16-oxo and C-24 hydroxyl may direct its bioactivity toward other targets .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Double Bond Position Carboxylic Acid Position Plant Source
This compound C₃₀H₄₆O₅ 3β-OH, 24-OH, 16-oxo C-12 C-29 G. yunnanensis
Glyyunnansapogenin B C₃₀H₄₈O₅ 3β-OH, 21α-OH, 24-OH C-12 C-30 G. yunnanensis
Glyyunnansapogenin E C₃₀H₄₆O₅ 3β-OH, 15-OH, 22-OH C-11,13(18) C-28 G. echinata
Glyyunnansapogenin F C₃₀H₄₆O₅ 3β-OH, 24-OH, 16-oxo C-11,13(18) C-30 G. yunnanensis
Macedonic Acid C₃₀H₄₆O₅ 3-OH, 19-OH C-11,13(18) C-28 G. echinata
Glycyrrhetinic Acid C₃₀H₄₆O₄ 3β-OH, 11-oxo C-12 C-30 G. glabra

Discussion of Structural and Functional Implications

  • Hydroxylation Patterns : The presence of hydroxyl groups at C-24 in this compound and its analogs may enhance hydrophilicity and hydrogen-bonding capacity compared to glycyrrhetinic acid, which lacks this group .
  • Carboxylic Acid Position : Shifts between C-28, C-29, and C-30 alter molecular polarity and may affect interactions with biological membranes or transporters .

Q & A

Q. How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?

  • Methodological Answer : Publish negative data in preprint repositories (e.g., bioRxiv) or journals specializing in null results (e.g., PLOS ONE). Clearly describe experimental conditions, including batch numbers and instrumentation settings. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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